4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid
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Overview
Description
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, amides, and ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amidation Reactions:
Etherification: The formation of ether linkages involves the reaction of alcohols with alkyl halides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reactions and precise temperature management.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 18-[[((1S)-1-carboxy-4-[2-[2-[2-[2-[2-[2-[2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]ethoxy]ethylamino]-4-oxo-butyl]amino]-18-oxo-octadecanoic acid
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
4-[2-[2-[2-(3-Carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H24N2O8 |
---|---|
Molecular Weight |
348.35 g/mol |
IUPAC Name |
4-[2-[2-[2-(3-carboxypropanoylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H24N2O8/c17-11(1-3-13(19)20)15-5-7-23-9-10-24-8-6-16-12(18)2-4-14(21)22/h1-10H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22) |
InChI Key |
MRURVGLSCKHLSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCOCCNC(=O)CCC(=O)O |
Related CAS |
74558-41-1 |
Origin of Product |
United States |
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